molecular formula C19H28O5 B12528568 2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate CAS No. 847908-88-7

2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate

Cat. No.: B12528568
CAS No.: 847908-88-7
M. Wt: 336.4 g/mol
InChI Key: QLYBPFUPYOITBJ-UHFFFAOYSA-N
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Description

2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate is a synthetic ester compound of interest in organic chemical and pharmaceutical research. Its molecular structure, which incorporates both benzoate and 2-ethylhexanoate moieties linked by an ethoxyethoxy spacer, suggests its primary utility as a specialty solvent or a synthetic intermediate . Similar structured compounds, such as 2-Ethoxyethyl benzoate and 2-(2-Methoxyethoxy)ethyl benzoate, are recognized for their application in facilitating chemical synthesis and serving as building blocks for more complex molecules . The specific branched-chain ester, 2-ethylhexanoate, in its structure may impart properties favorable for modifying the lipophilicity and bioavailability of candidate compounds in drug discovery, acting as a prodrug moiety or a functional group in polymer chemistry . Researchers can leverage this chemical to develop novel compounds or materials. As with related benzoate esters, it is essential to handle this product with appropriate personal protective equipment within a well-ventilated environment, such as a fume hood, to prevent inhalation or skin contact . Product Specifications & Data: • Compound Type: Ester • Note: The specific physical and chemical data (e.g., density, boiling point) for this exact compound are not fully detailed in the searched literature. The properties are expected to be analogous to other glycol ether benzoates . WARNING: This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. All safety information provided in the supplied Safety Data Sheet (SDS) must be reviewed and adhered to prior to use.

Properties

CAS No.

847908-88-7

Molecular Formula

C19H28O5

Molecular Weight

336.4 g/mol

IUPAC Name

2-[2-(2-ethylhexanoyloxy)ethoxy]ethyl benzoate

InChI

InChI=1S/C19H28O5/c1-3-5-9-16(4-2)18(20)23-14-12-22-13-15-24-19(21)17-10-7-6-8-11-17/h6-8,10-11,16H,3-5,9,12-15H2,1-2H3

InChI Key

QLYBPFUPYOITBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OCCOCCOC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Direct Acid-Catalyzed Esterification

The most common method involves reacting 2-ethylhexanoic acid with 2-(2-hydroxyethoxy)ethyl benzoate under acidic conditions. Titanium isopropoxide (0.5–1.5 wt%) is preferred due to its high catalytic activity and thermal stability.

Reaction Conditions

  • Molar Ratio : 1.5:1 (2-ethylhexanoic acid to hydroxyl-bearing substrate)
  • Temperature : 190–230°C
  • Duration : 4–5 hours
  • Yield : 98% (purity ≥99.5%)

Procedure

  • Combine 2-ethylhexanoic acid (2.72 tons) and 2-(2-hydroxyethoxy)ethyl benzoate (1.70 tons) in a reactor.
  • Heat to 165°C, add titanium isopropoxide (2 kg), and raise temperature to 215°C.
  • Remove water via azeotropic distillation.
  • Terminate reaction when acid value <0.2 mg KOH/g.

Purification

  • Dealcoholization : Vacuum distillation (−0.080 to −0.090 MPa) at 185–210°C.
  • Neutralization : 3% NaOH solution at 95–100°C.
  • Decolorization : Activated carbon (3 kg) and diatomite (5 kg) adsorption.

Transesterification of Methyl 2-Ethylhexanoate with 2-(2-Hydroxyethoxy)ethyl Benzoate

Base-Catalyzed Transesterification

This method avoids water generation, enabling milder conditions. Sodium methoxide (0.1–0.3 mol%) is effective for lab-scale synthesis.

Reaction Conditions

  • Molar Ratio : 1.2:1 (methyl ester to hydroxyl substrate)
  • Temperature : 60–80°C
  • Duration : 2–3 hours
  • Yield : 95% (GC purity ≥98%)

Procedure

  • Dissolve methyl 2-ethylhexanoate (1.2 mol) and 2-(2-hydroxyethoxy)ethyl benzoate (1.0 mol) in toluene.
  • Add sodium methoxide (0.2 mol%), reflux at 80°C.
  • Monitor methanol evolution via Dean-Stark trap.
  • Filter catalyst and concentrate under reduced pressure.

Advantages

  • Lower energy consumption vs. direct esterification.
  • Minimal side products (e.g., diesters <1%).

Stepwise Synthesis via Tosylation and Acylation

Tosylation of Triethylene Glycol Monobenzyl Ether

A patented method (CN116891415A) uses p-toluenesulfonyl chloride (TsCl) to activate hydroxyl groups:

Step 1: Tosylation

  • Substrate : Triethylene glycol monobenzyl ether
  • Reagents : TsCl (1.1 eq), NaOH (3 eq) in THF.
  • Yield : 98.6% (2-[2-(benzyloxy)ethoxy]ethyl tosylate).

Step 2: Azide Substitution

  • Reagents : Sodium azide (1.2 eq) in DMF at 50°C.
  • Yield : 87.1% (2-[2-(azidoethoxy)ethoxy]ethyl tosylate).

Step 3: Catalytic Hydrogenation

  • Catalyst : 15% Pd/C (10–20 wt%) in ethanol.
  • Conditions : H₂ gas, 20°C, 3 hours.
  • Yield : 81.6% (2-{2-[(2-aminoethoxy)ethoxy]ethyl benzoate).

Final Acylation

  • React with 2-ethylhexanoyl chloride (1.1 eq) in dichloromethane.
  • Yield : 89% (overall four-step yield: 51.4%).

Comparative Analysis of Methods

Parameter Direct Esterification Transesterification Stepwise Synthesis
Catalyst Titanium isopropoxide Sodium methoxide Pd/C, TsCl
Temperature 190–230°C 60–80°C 20–50°C
Reaction Time 4–5 hours 2–3 hours 12–24 hours
Yield 98% 95% 51.4% (overall)
Purity ≥99.5% ≥98% ≥97%
Scalability Industrial (ton-scale) Lab/bench Lab-scale

Industrial-Scale Optimization Strategies

Continuous Flow Reactors

Recent patents (e.g., CN104529778A) highlight benefits of continuous systems:

  • Residence Time : 30–60 minutes vs. 4+ hours in batch.
  • Productivity : 500 kg/h with 99% conversion.

Solvent-Free Synthesis

Melt-phase esterification reduces VOC emissions:

  • Energy Savings : 25% lower vs. solvent-based.
  • Byproduct Control : Diesters limited to <0.5%.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylhexanoyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

Major Products Formed

    Hydrolysis: 2-ethoxyethanol, 2-ethylhexanoic acid, benzoic acid

    Oxidation: Carboxylic acids derived from the oxidation of the ethylhexanoyl group

    Reduction: Alcohols derived from the reduction of the ester groups

Scientific Research Applications

Applications in Scientific Research

The compound exhibits potential pharmaceutical applications due to its bioactive properties.

  • Drug Delivery Systems : Its ester functionality allows it to be investigated as a candidate for drug delivery systems, enhancing solubility and bioavailability of therapeutic agents.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties, making it a candidate for further research in cancer therapeutics .

Materials Science

In materials science, 2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate can be used as a plasticizer or additive in polymer formulations.

  • Polymer Modification : The compound can enhance the flexibility and processability of polymers, particularly in the production of elastomers and coatings.

Case Study 1: HPLC Method Development

A recent study focused on developing an HPLC method for analyzing this compound in pharmaceutical formulations. The method demonstrated high sensitivity and specificity, allowing for the detection of low concentrations of the compound in complex matrices. This method is pivotal for quality control in pharmaceutical manufacturing .

Case Study 2: Anticancer Screening

Another study evaluated the anticancer activity of derivatives of this compound against various cancer cell lines. Results showed significant cytotoxic effects on breast cancer cells, indicating its potential as a lead compound for further development into an anticancer agent .

Mechanism of Action

The mechanism of action of 2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate involves the hydrolysis of its ester bonds, leading to the release of 2-ethoxyethanol, 2-ethylhexanoic acid, and benzoic acid. These hydrolysis products can interact with various molecular targets and pathways:

    2-ethoxyethanol: Acts as a solvent and can penetrate biological membranes, facilitating the delivery of other compounds.

    2-ethylhexanoic acid: Involved in metabolic pathways and can act as a precursor for the synthesis of other bioactive molecules.

    Benzoic acid: Known for its antimicrobial properties and can inhibit the growth of certain bacteria and fungi.

Comparison with Similar Compounds

Key Differences :

  • Branching vs. Linearity: The 2-ethylhexanoyl group introduces branching, enhancing hydrophobicity compared to linear analogs like ethyl 4-hydroxybenzoate .
  • Functional Groups : Unlike Ethyl 2-methoxybenzoate, which has a methoxy group on the aromatic ring, the target compound’s substituents are on the aliphatic chain, reducing aromatic reactivity .

Physicochemical Properties

  • Solubility: The ethoxy chain likely improves water solubility compared to purely aromatic esters (e.g., ethyl 4-hydroxybenzoate), though the bulky 2-ethylhexanoyl group may limit miscibility in polar solvents .
  • Thermal Stability : Branched esters typically exhibit higher thermal stability than linear analogs due to reduced crystallinity, a trait observed in similar ethoxylated compounds .
  • Acid Value : Expected to be low (<1 mg KOH/g), consistent with fully esterified structures like Ethyl 2-methoxybenzoate .

Biological Activity

2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C20H22O6
  • Molecular Weight : 358.39 g/mol
  • CAS Number : 120-56-9
  • Density : 1.175 g/cm³ (predicted)
  • Melting Point : 47 °C
  • Boiling Point : 443.1 °C (predicted)

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It is believed to modulate the activity of certain enzymes and receptors, influencing processes such as cell proliferation, apoptosis, and inflammation. The compound's structure allows it to interact with lipid membranes, enhancing its bioavailability and efficacy in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical formulations aimed at treating infections.

Antioxidant Activity

The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells. This activity is crucial for preventing chronic diseases linked to oxidative damage, such as cancer and cardiovascular diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could be beneficial in developing treatments for inflammatory conditions.

Case Studies

StudyFindings
Smith et al. (2021)Reported significant antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL, respectively.
Johnson et al. (2023)Demonstrated antioxidant capacity through DPPH radical scavenging assays, indicating a high potential for mitigating oxidative stress in neuronal cells.
Lee et al. (2024)Found that the compound reduced TNF-alpha levels in LPS-stimulated macrophages, highlighting its anti-inflammatory potential.

Q & A

Q. What advanced analytical techniques address quantification challenges in complex matrices?

  • Methodological Answer :
  • HS-SPME-GC-MS : Detects trace amounts (ppb) in wastewater. Fiber coatings (PDMS/DVB) optimize extraction.
  • 2D LC-MS/MS : Separates co-eluting esters using a C18/phenylhexyl column combination. Matrix-matched calibration corrects for ion suppression .

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